molecular formula C16H15FN4OS B5964335 N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-3-(6-fluoro-1H-indol-1-yl)propanamide

N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-3-(6-fluoro-1H-indol-1-yl)propanamide

Cat. No.: B5964335
M. Wt: 330.4 g/mol
InChI Key: SPYPRYKIOBDATD-UHFFFAOYSA-N
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Description

N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-3-(6-fluoro-1H-indol-1-yl)propanamide is a synthetic small molecule characterized by a 1,3,4-thiadiazole core substituted with a cyclopropyl group at the 5-position. This heterocyclic moiety is linked via a three-carbon propanamide chain to a 6-fluoroindole group.

Properties

IUPAC Name

N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-3-(6-fluoroindol-1-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FN4OS/c17-12-4-3-10-5-7-21(13(10)9-12)8-6-14(22)18-16-20-19-15(23-16)11-1-2-11/h3-5,7,9,11H,1-2,6,8H2,(H,18,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPYPRYKIOBDATD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN=C(S2)NC(=O)CCN3C=CC4=C3C=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-3-(6-fluoro-1H-indol-1-yl)propanamide typically involves multiple steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with a suitable carboxylic acid derivative under acidic conditions.

    Cyclopropyl Group Introduction: The cyclopropyl group can be introduced via cyclopropanation reactions, often using diazo compounds and transition metal catalysts.

    Fluoroindole Synthesis: The fluoroindole moiety can be synthesized through electrophilic fluorination of an indole precursor.

    Amide Bond Formation: The final step involves coupling the thiadiazole and fluoroindole intermediates through an amide bond formation reaction, typically using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-3-(6-fluoro-1H-indol-1-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles or electrophiles, depending on the specific reaction.

Major Products Formed

The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

    Medicinal Chemistry: The compound may be explored for its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific biological pathways.

    Materials Science: The unique structural features of the compound may make it suitable for use in the development of advanced materials, such as organic semiconductors or polymers.

    Biological Research: The compound can be used as a tool in biological research to study the effects of specific chemical modifications on biological systems.

Mechanism of Action

The mechanism of action of N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-3-(6-fluoro-1H-indol-1-yl)propanamide would depend on its specific application. In medicinal chemistry, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved would vary based on the biological context and the specific target.

Comparison with Similar Compounds

Modifications to the Amide Chain

  • N-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(6-fluoro-1H-indol-1-yl)acetamide (): This analog features a shorter acetamide chain (two carbons) instead of propanamide. The reduced chain length decreases molecular weight (316.35 vs. ~330–350 g/mol for propanamide derivatives) and logP (2.01 vs.

Substituent Variations on Thiadiazole or Indole

  • (R)-2-Phenoxycarboxamido-3-(1H-indol-3-yl)-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-propanamide (): This compound adds a phenoxycarboxamido group to the indole-3-yl moiety. The bulkier substituent increases molecular weight (448.44 g/mol) and melting point (95–101°C) compared to the target compound’s likely profile. The indole-3-yl substitution may influence binding orientation in enzyme pockets .
  • N-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)-3-(4-methoxyphenyl)propanamide ():
    Replacing the 6-fluoroindole with a 4-methoxyphenyl group reduces hydrogen-bonding capacity (logP = 3.15) and polar surface area (54.46 Ų), enhancing lipophilicity .

Analogues with Alternative Heterocyclic Cores

  • 2-Amino-3-(1H-indol-3-yl)-N-(4-phenylthiazol-2-yl)propanamide (): Substituting the thiadiazole with a thiazole ring simplifies the heterocyclic core but retains the propanamide linker. The phenyl-thiazole group may alter π-π stacking interactions in biological targets .

Physicochemical Property Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) logP Melting Point (°C) Key Structural Features
Target Compound C₁₇H₁₆FN₄OS ~330–350* ~2.5† N/A 6-Fluoroindole, cyclopropyl-thiadiazole
(R)-2-Phenoxycarboxamido-3-(1H-indol-3-yl)-N-(5-cyclopropyl-thiadiazol-2-yl)-propanamide C₂₃H₂₂N₅O₃S 448.44 N/A 95–101 Phenoxycarboxamido, indol-3-yl
N-(5-Cyclopropyl-thiadiazol-2-yl)-3-(4-methoxyphenyl)propanamide C₁₅H₁₇N₃O₂S 303.38 3.15 N/A 4-Methoxyphenyl
N-(5-Cyclopropyl-thiadiazol-2-yl)-2-(6-fluoroindol-1-yl)acetamide C₁₅H₁₃FN₄OS 316.35 2.01 N/A Acetamide chain, 6-fluoroindole
N-(5-Cyclohexyl-thiadiazol-2-yl)-3-(7-methoxyindol-1-yl)propanamide C₂₀H₂₄N₄O₂S 384.50 N/A N/A Cyclohexyl, 7-methoxyindole

*Estimated based on analogs.
†Predicted using similar compounds (e.g., acetamide logP = 2.01; methoxyphenyl analog logP = 3.15).

Key Observations

Indole Substituents: The 6-fluoro group in the target compound may improve metabolic stability compared to non-halogenated indoles (e.g., 3-yl or 7-methoxy derivatives) .

Thiadiazole Modifications : Cyclopropyl substituents on thiadiazole likely reduce steric hindrance compared to bulkier groups (e.g., cyclohexyl in ), favoring interactions with compact enzyme active sites .

Biological Activity

N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-3-(6-fluoro-1H-indol-1-yl)propanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article presents a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure combining a thiadiazole ring with an indole moiety. Its molecular formula is C15H14FN5OSC_{15}H_{14}FN_5OS, and it has been characterized for its potential pharmacological properties.

Research indicates that compounds similar to this compound may exert their biological effects through various mechanisms:

  • Inhibition of Enzymatic Activity : Many thiadiazole derivatives are known to inhibit specific enzymes involved in cancer progression and microbial resistance.
  • Modulation of Signaling Pathways : The indole component can interact with G-protein coupled receptors (GPCRs), influencing intracellular signaling cascades.

Anticancer Activity

Several studies have highlighted the anticancer potential of compounds related to this structure:

CompoundCell LineIC50 (µM)Mechanism
5aMCF-70.65Induces apoptosis
5bU-9372.41Cell cycle arrest

These compounds demonstrated significant cytotoxicity against human leukemia and breast cancer cell lines, suggesting that this compound may share similar properties.

Antimicrobial Activity

The compound's potential as an antimicrobial agent is also noteworthy. Research indicates that derivatives of thiadiazoles exhibit activity against various pathogens:

  • Trichomonas vaginalis : Compounds showed trichomonacidal activity at concentrations around 10 µg/mL.

This suggests that the compound may be effective against protozoan infections, warranting further investigation into its mechanism and efficacy.

Study 1: Synthesis and Bioactivity Evaluation

A study published in the Asian Journal of Chemistry synthesized a series of thiadiazole derivatives, including variants of this compound. The bioactivity was evaluated against several cancer cell lines, revealing promising results in terms of cytotoxicity and selectivity towards cancerous cells over normal cells .

Study 2: QSAR Analysis

Quantitative structure–activity relationship (QSAR) studies have been conducted to predict the biological activity of similar compounds. These analyses suggest that structural modifications can significantly enhance the potency and selectivity of thiadiazole derivatives against specific targets .

Q & A

Q. Table 1: Comparative Bioactivity of Analogous Thiadiazole-Indole Hybrids

CompoundTargetIC50 (µM)Key Structural Feature
N-(5-benzyl-1,3,4-thiadiazol-2-yl)-3-(5-methylindol-1-yl)propanamideEGFR2.3Benzyl substituent on thiadiazole
N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-3-(6-fluoroindol-1-yl)propanamide (Target)PDK1PendingCyclopropyl and fluorine groups

Advanced Research: Addressing Data Contradictions

Q: How can conflicting reports on this compound’s biological activity be resolved? A:

  • Structural Variability : Compare substituent effects (e.g., fluoro vs. methyl groups on indole) using SAR studies .
  • Experimental Reproducibility : Standardize assay conditions (e.g., serum concentration, incubation time) across labs .
  • Meta-Analysis : Pool data from kinase inhibition assays to identify trends in selectivity (e.g., cyclopropyl’s role in reducing off-target binding) .

Advanced Synthesis: Functional Group Modification

Q: What strategies can enhance the compound’s pharmacokinetic properties through structural modification? A:

  • Substituent Engineering :
    • Indole Ring : Introduce electron-withdrawing groups (e.g., -CF3) at the 6-position to improve metabolic stability .
    • Thiadiazole Core : Replace cyclopropyl with tetrahydrofuran-2-yl to enhance solubility (logP reduction by ~0.5 units) .
  • Prodrug Design : Conjugate with PEGylated linkers to increase bioavailability, monitored via in vitro hydrolysis assays .

Basic Research: Stability Under Physiological Conditions

Q: How should researchers assess the compound’s stability in biological matrices? A:

  • pH Stability Tests : Incubate in buffers (pH 2–9) and analyze degradation via LC-MS; prioritize amide bond integrity .
  • Plasma Stability : Use human plasma at 37°C, quantify parent compound remaining at 0, 1, 4, 24 h .

Advanced Research: Molecular Mechanism Elucidation

Q: What integrated approaches can elucidate the compound’s mechanism of action? A:

  • Transcriptomics : Perform RNA-seq on treated vs. untreated cells to identify dysregulated pathways (e.g., apoptosis or mTOR signaling) .
  • Chemical Proteomics : Use affinity-based pull-down assays with biotinylated analogs to map interactomes .

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